Carbonic Anhydrase Isoform Selectivity: Class-Level Evidence for Indoline-5-Sulfonamides
The indoline-5-sulfonamide scaffold exhibits tunable inhibition of tumor-associated carbonic anhydrase isoforms CA IX and CA XII over the ubiquitous CA II. For the most potent analog in the series (compound 4f), KI values of 141.2 nM (CA IX) and 111.7 nM (CA XII) are reported, while the off-target CA II KI exceeds 10,000 nM—a selectivity index greater than 70-fold. This class-level profile contrasts sharply with classical sulfonamide CA inhibitors such as acetazolamide, which potently inhibit CA II (KI ~12 nM) and lack tumor-associated isoform selectivity. [1]
| Evidence Dimension | CA IX / CA XII inhibition potency and selectivity over CA II |
|---|---|
| Target Compound Data | Specific values for CAS 921544-32-3 are not publicly available; class representative 4f: CA IX KI = 141.2 nM, CA XII KI = 111.7 nM, CA II KI > 10,000 nM. |
| Comparator Or Baseline | Acetazolamide (classical CA inhibitor): CA II KI ≈ 12 nM; lacks tumor-associated isoform selectivity. |
| Quantified Difference | >70-fold selectivity for tumor-associated isoforms over CA II (class-level); magnitude of CA II avoidance distinguishes indoline-5-sulfonamides from classical sulfonamides. |
| Conditions | Stopped-flow CO₂ hydration assay; recombinant human CA isoforms; data from Krymov et al. 2022 for analog 4f. |
Why This Matters
Procurement of an indoline-5-sulfonamide with predicted tumor-associated CA selectivity is critical for oncology target-validation studies, as non-selective CA II inhibition is linked to diuretic and ocular side effects.
- [1] Krymov, S.K., et al. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals 2022, 15(12), 1453. DOI: 10.3390/ph15121453. View Source
